2-Ethoxypyridine-4-boronic acid
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Overview
Description
2-Ethoxypyridine-4-boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with an ethoxy group at the second position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form stable bonds with various organic groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxypyridine-4-boronic acid typically involves the borylation of 2-ethoxypyridine. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source and a palladium catalyst. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran. The reaction conditions often involve heating the mixture to reflux .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of recyclable catalysts and solvents is also common to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxypyridine-4-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and halides or pseudohalides in the presence of a palladium catalyst.
Chan-Lam Coupling: This reaction forms carbon-nitrogen or carbon-oxygen bonds using copper catalysts.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene).
Chan-Lam Coupling: Copper catalysts (e.g., Cu(OAc)2), bases (e.g., pyridine), and solvents (e.g., dichloromethane).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Chan-Lam Coupling: Aryl amines or ethers.
Oxidation: Alcohols or ketones.
Scientific Research Applications
2-Ethoxypyridine-4-boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethoxypyridine-4-boronic acid primarily involves its role as a Lewis acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various catalytic and synthetic processes. In cross-coupling reactions, the boronic acid undergoes transmetalation with palladium or copper catalysts, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Pyridylboronic acid
- 2-Methoxypyridine-4-boronic acid
Comparison: 2-Ethoxypyridine-4-boronic acid is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to other boronic acids. For example, phenylboronic acid lacks the nitrogen and ethoxy functionalities, making it less versatile in certain synthetic applications. 4-Pyridylboronic acid, while similar in having a pyridine ring, does not have the ethoxy group, which can affect its electronic properties and reactivity. 2-Methoxypyridine-4-boronic acid is closely related but has a methoxy group instead of an ethoxy group, leading to differences in steric and electronic effects .
Properties
IUPAC Name |
(2-ethoxypyridin-4-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3/c1-2-12-7-5-6(8(10)11)3-4-9-7/h3-5,10-11H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQABQGHEJQIWFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)OCC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674611 |
Source
|
Record name | (2-Ethoxypyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-58-7 |
Source
|
Record name | B-(2-Ethoxy-4-pyridinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Ethoxypyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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